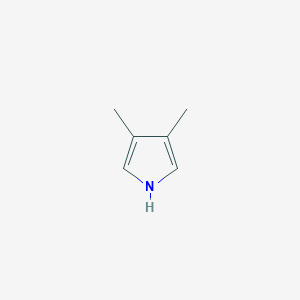

3,4-dimethyl-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-5-3-7-4-6(5)2/h3-4,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFOWGWQOFZNNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87106-17-0 | |

| Record name | 1H-Pyrrole, 3,4-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87106-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70415920 | |

| Record name | 3,4-DIMETHYLPYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-51-5 | |

| Record name | 3,4-Dimethyl-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-DIMETHYLPYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,4-dimethyl-1H-pyrrole

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,4-dimethyl-1H-pyrrole. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this substituted pyrrole. The guide emphasizes the causality behind spectral features, offering field-proven insights into the structural elucidation of this important heterocyclic compound.

Theoretical Framework: Understanding the ¹H NMR Landscape of Substituted Pyrroles

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of protons.[1] The ¹H NMR spectrum of a substituted pyrrole is dictated by the electronic properties of the five-membered aromatic ring and the influence of its substituents.

The pyrrole ring is an electron-rich aromatic system, which influences the chemical shifts of its ring protons. In unsubstituted pyrrole, the α-protons (H-2/H-5) are found at a different chemical shift than the β-protons (H-3/H-4) due to their proximity to the nitrogen atom.[1] The introduction of substituents, such as methyl groups, alters the electron density distribution within the ring, leading to predictable changes in the chemical shifts of the remaining ring protons. Methyl groups are electron-donating, which generally leads to an upfield shift (to a lower ppm value) of the signals of the ring protons.[1][2]

For 3,4-dimethyl-1H-pyrrole, the molecule possesses a plane of symmetry through the N-H bond, rendering the two methyl groups and the two α-protons (H-2 and H-5) chemically equivalent. This symmetry simplifies the expected ¹H NMR spectrum, which should exhibit three distinct signals: one for the N-H proton, one for the two equivalent α-protons, and one for the six protons of the two equivalent methyl groups.

Experimental Protocol: Acquisition of the ¹H NMR Spectrum

The following protocol outlines a standardized procedure for obtaining a high-quality ¹H NMR spectrum of 3,4-dimethyl-1H-pyrrole.

Sample Preparation

-

Sample Purity: Ensure the 3,4-dimethyl-1H-pyrrole sample is of high purity to avoid interference from impurity signals.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Dissolve approximately 5-10 mg of 3,4-dimethyl-1H-pyrrole in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[1]

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0 ppm.

NMR Spectrometer Setup and Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

-

Spectrometer: 400 MHz NMR Spectrometer

-

Probe: 5 mm broadband probe

-

Temperature: 298 K

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width (SW): Approximately 12-15 ppm, centered around 6 ppm.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 16-64, depending on the sample concentration.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and improve signal resolution.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.

-

Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

Predicted ¹H NMR Spectrum and Interpretation

Predicted Spectral Data

The predicted ¹H NMR spectral data for 3,4-dimethyl-1H-pyrrole in CDCl₃ is summarized in the table below.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| N-H | ~7.5 - 8.0 | Broad Singlet | 1H | - |

| H-2, H-5 | ~6.4 - 6.6 | Singlet | 2H | - |

| -CH₃ (at C-3, C-4) | ~1.9 - 2.1 | Singlet | 6H | - |

Detailed Interpretation and Rationale

-

N-H Proton (δ ~7.5 - 8.0 ppm): The proton attached to the nitrogen atom is expected to appear as a broad singlet in the downfield region of the spectrum. The broadness of this signal is a characteristic feature and is due to the quadrupolar relaxation of the ¹⁴N nucleus and potential chemical exchange with trace amounts of water or other protic species. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature.

-

α-Protons (H-2, H-5; δ ~6.4 - 6.6 ppm): Due to the symmetry of the molecule, the two protons at the α-positions (C-2 and C-5) are chemically equivalent and are expected to give a single signal. In unsubstituted pyrrole, these protons appear at approximately 6.7 ppm. The electron-donating effect of the two methyl groups at the β-positions increases the electron density at the α-carbons, leading to a predicted upfield shift of these protons to the range of 6.4 - 6.6 ppm. This signal is expected to be a singlet as there are no adjacent protons to couple with.

-

Methyl Protons (-CH₃ at C-3, C-4; δ ~1.9 - 2.1 ppm): The six protons of the two methyl groups at the β-positions (C-3 and C-4) are also chemically equivalent and will produce a single, sharp singlet. Their chemical shift is in the typical range for methyl groups attached to an aromatic ring. The integration of this signal should be three times that of the signal for the α-protons, reflecting the 6:2 ratio of these protons.

Spin-Spin Coupling and Molecular Structure

The predicted ¹H NMR spectrum of 3,4-dimethyl-1H-pyrrole is relatively simple due to the high degree of symmetry in the molecule. The absence of spin-spin splitting for the aromatic and methyl protons is a key feature that confirms the substitution pattern. The following Graphviz diagram illustrates the relationship between the different proton environments in the molecule.

Caption: Predicted ¹H NMR signals for 3,4-dimethyl-1H-pyrrole.

Conclusion

The ¹H NMR spectrum of 3,4-dimethyl-1H-pyrrole is predicted to be characterized by three distinct signals corresponding to the N-H, α-ring, and methyl protons. The chemical shifts and multiplicities of these signals are directly influenced by the electron-donating nature of the methyl substituents and the inherent symmetry of the molecule. This guide provides a robust framework for the prediction, acquisition, and interpretation of the ¹H NMR spectrum of this compound, serving as a valuable resource for researchers in the fields of chemical synthesis and drug development. The principles outlined herein are broadly applicable to the structural elucidation of other substituted pyrroles.

References

-

Lacerda, E. G., et al. (2019). Computational Prediction of 1H and 13C NMR Chemical Shifts for Protonated Alkylpyrroles: Electron Correlation and Not Solvation is the Salvation. ChemPhysChem, 20(3), 374-382. [Link]

-

SpectraBase. 2,4-Dimethylpyrrole - Optional[1H NMR] - Spectrum. [Link]

-

Hartmann, H., et al. (2023). On the Protonation and Deuteration of Pyrroles. ChemistrySelect, 8(15), e202300108. [Link]

-

Lacerda, E. G., et al. (2018). Computational Prediction of the 1H and 13C NMR Chemical Shifts for Protonated Alkylpyrroles - Electron Correlation and Not Solvation Is the Salvation. ChemPhysChem. [Link]

-

Stenutz, R. NMR chemical shift prediction of pyrroles. [Link]

-

Abraham, R. J., & Matthaiou, M. (2001). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 39(7), 393-405. [Link]

-

PubChem. 2,5-Dimethylpyrrole. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3,4-dimethyl-1H-pyrrole

Abstract

This technical guide provides an in-depth overview of the core spectroscopic techniques used for the structural elucidation and characterization of 3,4-dimethyl-1H-pyrrole (CAS No: 822-51-5), a key heterocyclic building block in medicinal and materials chemistry.[1][2][3][4] The pyrrole ring is a fundamental motif in numerous pharmacologically active compounds and natural products.[1] This document offers field-proven insights into the interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this specific molecule. Detailed, self-validating experimental protocols are provided for each technique, aimed at researchers, scientists, and professionals in drug development to ensure reproducible and accurate characterization.

Molecular Structure and Symmetry

3,4-dimethyl-1H-pyrrole is an aromatic five-membered heterocycle with a molecular formula of C₆H₉N and a molecular weight of 95.15 g/mol .[4] The molecule possesses a C₂ᵥ symmetry axis bisecting the N-H bond and the C2-C5 bond. This symmetry dictates that the protons and carbons at the 2- and 5-positions (α-positions) are chemically equivalent, as are the methyl groups and their corresponding carbons at the 3- and 4-positions (β-positions). This equivalence simplifies the NMR spectra, resulting in fewer signals than the total number of protons or carbons.

Caption: Structure of 3,4-dimethyl-1H-pyrrole with atom positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 3,4-dimethyl-1H-pyrrole, both ¹H and ¹³C NMR provide definitive information about its substitution pattern.

¹H NMR Spectroscopy

Due to the molecule's symmetry, the ¹H NMR spectrum is expected to show three distinct signals: one for the N-H proton, one for the two equivalent α-protons (C2-H and C5-H), and one for the six equivalent methyl protons.

Causality of Chemical Shifts:

-

N-H Proton: This proton typically appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. Its chemical shift is highly dependent on solvent and concentration but is generally found in the aromatic amine region.

-

α-Protons (H-2, H-5): These protons are on the aromatic pyrrole ring and are expected to appear in the aromatic region. They are deshielded by the ring current.

-

Methyl Protons (CH₃): These aliphatic protons are attached to the sp²-hybridized carbons of the pyrrole ring. Their signal will be upfield compared to the ring protons.

Data Summary: ¹H NMR Note: Specific spectral data for the parent 3,4-dimethyl-1H-pyrrole is not readily available in public databases. The following data is estimated based on the analysis of closely related 3,4-dimethyl-1H-pyrrole-2-carboxamide derivatives.[5]

| Assigned Protons | Estimated Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | ~7.5 - 8.5 | Broad Singlet | 1H |

| C2-H, C5-H | ~6.7 | Singlet | 2H |

| C3-CH₃, C4-CH₃ | ~2.0 - 2.4 | Singlet | 6H |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display three signals corresponding to the three unique carbon environments due to molecular symmetry.

Causality of Chemical Shifts:

-

α-Carbons (C-2, C-5): These carbons are adjacent to the electronegative nitrogen atom, causing them to be deshielded and appear at a higher chemical shift compared to the β-carbons.

-

β-Carbons (C-3, C-4): These carbons are substituted with methyl groups and are part of the aromatic ring.

-

Methyl Carbons (CH₃): These sp³-hybridized carbons will have the lowest chemical shift, appearing in the aliphatic region of the spectrum.

Data Summary: ¹³C NMR Note: The following data is estimated based on the analysis of 3,4-dimethyl-1H-pyrrole-2-carboxamide derivatives.[5]

| Assigned Carbons | Estimated Chemical Shift (δ, ppm) |

| C-2, C-5 | ~120 |

| C-3, C-4 | ~123 |

| -CH₃ | ~10.5 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the 3,4-dimethyl-1H-pyrrole sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[6]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[7]

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

-

Acquisition Parameters (¹H NMR):

-

Set the spectrometer frequency (e.g., 400 MHz).

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Use a standard pulse-acquire sequence with a relaxation delay of 1-2 seconds.

-

-

Acquisition Parameters (¹³C NMR):

-

Set the appropriate spectrometer frequency (e.g., 100 MHz for a 400 MHz instrument).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a larger number of scans (typically 128-1024) due to the low natural abundance of ¹³C.[4]

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Vibrational Modes:

-

N-H Stretch: A characteristic sharp to moderately broad peak for the secondary amine in the pyrrole ring.

-

C-H Stretch (Aromatic): Absorption from the C-H bonds on the pyrrole ring, typically appearing just above 3000 cm⁻¹.[8]

-

C-H Stretch (Aliphatic): Absorption from the C-H bonds of the methyl groups, appearing just below 3000 cm⁻¹.[8]

-

C=C Stretch: Aromatic ring stretching vibrations.

-

C-N Stretch: Stretching of the carbon-nitrogen bonds within the ring.

Data Summary: Characteristic IR Absorption Bands Note: Data is inferred from spectra of pyrrole and its derivatives.[5][9]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3400 | Medium, Sharp | N-H Stretch |

| ~3100 | Medium | Aromatic C-H Stretch |

| 2850 - 2950 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~1460 | Medium | C=C Ring Stretch |

| ~1100 - 1200 | Medium | C-N Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid or liquid 3,4-dimethyl-1H-pyrrole sample directly onto the center of the ATR crystal.

-

Apply Pressure: If the sample is a solid, use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[9]

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) using a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental formula of a compound. Electron Ionization (EI) is a common technique for volatile small molecules like 3,4-dimethyl-1H-pyrrole, which also induces fragmentation, offering valuable structural clues.[5]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular weight is 95.15, so the molecular ion peak is expected at m/z = 95. This peak should be relatively intense due to the stability of the aromatic ring.

-

[M-15]⁺ Fragment: The most characteristic fragmentation pathway for alkyl-substituted aromatics is the loss of an alkyl radical. The loss of a methyl group (•CH₃) would result in a prominent fragment ion at m/z = 80. This is often the base peak in the spectrum of dimethylpyrroles.

Data Summary: Key Mass Spectral Fragments Note: Data is predicted based on the molecular structure and fragmentation patterns of isomeric dimethylpyrroles and other alkylated pyrroles.[5][10]

| m/z | Proposed Fragment | Pathway |

| 95 | [C₆H₉N]⁺ | Molecular Ion (M⁺) |

| 80 | [C₅H₆N]⁺ | Loss of a methyl radical (•CH₃) |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the 3,4-dimethyl-1H-pyrrole sample (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[11][12]

-

GC Parameters:

-

Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm).

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min to a final temperature of ~280 °C.

-

-

Injection: Inject 1 µL of the sample solution into the GC inlet, typically in splitless mode for high sensitivity.[12]

-

MS Parameters (EI):

-

Ionization Energy: Standard 70 eV.[1]

-

Ion Source Temperature: ~230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to 3,4-dimethyl-1H-pyrrole in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to identify the molecular ion and key fragment ions.

Integrated Characterization Workflow

A robust characterization of a synthesized batch of 3,4-dimethyl-1H-pyrrole involves a logical sequence of these spectroscopic techniques to confirm both identity and purity.

Caption: Workflow for the integrated spectroscopic characterization.

Conclusion

The unambiguous characterization of 3,4-dimethyl-1H-pyrrole is reliably achieved through a combination of NMR, IR, and mass spectrometry. The ¹H and ¹³C NMR spectra are particularly definitive, confirming the C₂ᵥ symmetry of the molecule with three distinct signals in each. Mass spectrometry validates the molecular weight of 95.15 g/mol and shows a characteristic loss of a methyl group. Finally, IR spectroscopy confirms the presence of key functional groups, including the N-H bond and both aromatic and aliphatic C-H bonds. The protocols and reference data presented in this guide provide a comprehensive framework for the confident and accurate structural validation of this important heterocyclic compound.

References

-

PubChem. (n.d.). 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Husain, A., Ahmad, A., Alam, M. M., Ajmal, M. R., & Ahuja, P. (2018). Facile Syntheses and Molecular-Docking of Novel Substituted 3,4-Dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide Analogues With Antimicrobial and Antifungal Properties. Molecules, 23(4), 875. Available at: [Link]

- Bhosale, J. D., et al. (2025). An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applications. Current Indian Science, 3(1).

-

Melling, L. M., et al. (2015). Controlling the electro-mechanical performance of polypyrrole through 3- and 3,4-methyl substituted copolymers. ResearchGate. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

CiteDrive. (n.d.). An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applications. Retrieved from [Link]

-

Ingenta Connect. (n.d.). An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applications. Retrieved from [Link]

-

CP Lab Chemicals. (n.d.). 3, 4-dimethyl-1H-pyrrole, min 97%, 1 gram. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole, 3-ethyl-2,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-dimethyl-1H-pyrrole-2-carbaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]

-

University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Mass Spectrometry Facility. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrrole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectra of Pyrrole monomer and PPPy. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. citedrive.com [citedrive.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. calpaclab.com [calpaclab.com]

- 5. mdpi.com [mdpi.com]

- 6. Facile Syntheses and Molecular-Docking of Novel Substituted 3,4-Dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide Analogues with Antimicrobial and Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. researchgate.net [researchgate.net]

- 10. 1H-Pyrrole, 2,5-dimethyl- [webbook.nist.gov]

- 11. Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | C8H11NO2 | CID 592724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

A Technical Guide to the Barton-Zard Synthesis of 3,4-Dimethyl-1H-Pyrrole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the Barton-Zard synthesis, a robust and versatile method for the construction of substituted pyrroles.[1][2][3] We will focus specifically on its application for the synthesis of 3,4-dimethyl-1H-pyrrole, a key structural motif found in various pharmacologically active compounds.[4] This document is structured to deliver not just a protocol, but a comprehensive understanding of the reaction's mechanistic underpinnings, the strategic considerations behind experimental choices, and a practical, step-by-step guide for laboratory execution, from precursor synthesis to the final product.

The Barton-Zard Synthesis: Core Principles and Strategic Value

First reported by Derek H. R. Barton and Samir Zard in 1985, the Barton-Zard reaction is a powerful base-catalyzed condensation between a nitroalkene and an α-isocyanoacetate to yield a pyrrole-2-carboxylate.[1][5] Its primary strategic advantage lies in its convergent nature and its ability to reliably construct 3,4-disubstituted pyrroles, a substitution pattern that can be challenging to access through other classical methods like the Knorr or Paal-Knorr syntheses.[1]

The reaction's reliability and tolerance for a variety of functional groups have cemented its role as a go-to method in both academic research and industrial process development for creating complex heterocyclic architectures.[1][2]

Reaction Mechanism: A Stepwise Deconstruction

The generally accepted mechanism for the Barton-Zard synthesis proceeds through a five-step cascade, initiated by a base.[1][5] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

-

Deprotonation: A base abstracts the acidic α-proton from the ethyl isocyanoacetate, generating a stabilized carbanion (enolate). The choice of base is crucial; it must be strong enough to deprotonate the isocyanoacetate but not so strong as to promote unwanted side reactions.

-

Michael Addition: The nucleophilic carbanion attacks the β-carbon of the electron-deficient nitroalkene in a conjugate addition. This key carbon-carbon bond-forming step creates the backbone of the final pyrrole ring.

-

5-endo-dig Cyclization: The newly formed carbanion, now adjacent to the nitro group, undergoes an intramolecular nucleophilic attack on the electrophilic carbon of the isocyano group. This cyclization forges the five-membered ring.

-

Nitro Group Elimination: Aided by the base, the nitro group is eliminated as a nitrite anion. This step is a critical driving force for the reaction, leading to the formation of a pyrroline intermediate.

-

Tautomerization: The pyrroline intermediate rapidly tautomerizes to achieve aromaticity, yielding the stable ethyl pyrrole-2-carboxylate product.[5]

Caption: Mechanistic pathway of the Barton-Zard synthesis.

Synthesis of Essential Precursors

A successful Barton-Zard synthesis relies on the quality and availability of its starting materials. This section provides validated protocols for the two key precursors required for the synthesis of 3,4-dimethyl-1H-pyrrole.

Synthesis of 2-Nitropropene

2-Nitropropene is a volatile and reactive nitroalkene that is best prepared fresh before use, as it tends to polymerize upon storage.[6] A reliable method is the dehydration of 2-nitro-1-propanol using phthalic anhydride.[6]

Protocol: Dehydration of 2-Nitro-1-propanol

-

Apparatus Setup: Assemble a distillation apparatus with a 100 mL round-bottom flask, a distillation head, a condenser, and a receiving flask cooled in an ice bath.

-

Reagent Charging: To the round-bottom flask, add 2-nitro-1-propanol (1.0 eq) and phthalic anhydride (1.3 eq).

-

Heating and Distillation: Heat the flask in an oil bath. Gradually increase the temperature to 180-185°C.[6] The 2-nitropropene will co-distill with water. Maintain this temperature until distillation ceases (approximately 1 hour). It is critical to keep the bath temperature as low as possible to avoid decomposition.[6]

-

Workup: Transfer the distillate to a separatory funnel. Separate the lower organic layer (the product) from the aqueous layer.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: The product can be further purified by vacuum distillation. However, for immediate use in the Barton-Zard reaction, the dried crude product is often sufficient.

Synthesis of Ethyl Isocyanoacetate

Ethyl isocyanoacetate is a versatile building block in organic synthesis.[7] The most common and established method for its preparation is the dehydration of N-formylglycine ethyl ester.[7] Phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base is a widely used and effective dehydrating system.

Protocol: Dehydration of N-Formylglycine Ethyl Ester

-

Apparatus Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Charging: Dissolve N-formylglycine ethyl ester (1.0 eq) and triethylamine (2.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of POCl₃: Add phosphorus oxychloride (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5°C. The slow addition is critical to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours, monitoring the reaction progress by TLC.

-

Quenching: Carefully pour the reaction mixture into ice-cold saturated sodium carbonate solution to quench the excess POCl₃ and neutralize the acid.

-

Extraction: Extract the aqueous layer multiple times with dichloromethane.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solvent under reduced pressure. The crude ethyl isocyanoacetate can be purified by vacuum distillation to yield a colorless liquid with a characteristic, unpleasant odor.

Master Protocol: Synthesis of 3,4-Dimethyl-1H-Pyrrole

This section details the complete workflow, from the core Barton-Zard reaction to the final decarboxylation step to obtain the target compound.

Caption: General experimental workflow for the synthesis.

Part A: Barton-Zard Reaction

This step constructs the pyrrole ring, yielding the carboxylate-substituted intermediate.

Methodology:

-

Inert Atmosphere: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Add freshly prepared 2-nitropropene (1.0 eq) and ethyl isocyanoacetate (1.0 eq) to the solvent.

-

Base Addition: Cool the mixture to 0°C. Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) dropwise over 30-60 minutes. The slow addition is crucial to manage the reaction exotherm and prevent polymerization of the nitroalkene.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting materials by TLC (thin-layer chromatography).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil should be purified by column chromatography on silica gel to yield pure ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate.

Part B: Saponification (Ester Hydrolysis)

The ester group introduced by the isocyanoacetate must be removed. The first step is hydrolysis to the corresponding carboxylic acid salt.

Methodology:

-

Reaction Setup: Dissolve the purified ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Hydrolysis: Add potassium hydroxide (KOH) (3.0 eq) and heat the mixture to reflux for 4-6 hours, until TLC analysis indicates complete consumption of the starting ester.

-

Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

-

Washing: Wash the aqueous solution with diethyl ether to remove any non-acidic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify with cold 6 M HCl until the pH is ~3. The carboxylic acid will precipitate as a solid.

-

Collection: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Part C: Decarboxylation

The final step is the removal of the carboxylic acid group to yield the target 3,4-dimethyl-1H-pyrrole. This is typically achieved by heating.

Methodology:

-

Setup: Place the dry 3,4-dimethyl-1H-pyrrole-2-carboxylic acid in a distillation apparatus.

-

Thermal Decarboxylation: Heat the solid gently under vacuum. The carboxylic acid will melt and then decompose, releasing carbon dioxide. The product, 3,4-dimethyl-1H-pyrrole, will distill over.

-

Collection: Collect the distilled liquid, which should be the pure target compound. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following table provides representative quantities for the core Barton-Zard reaction step.

| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Amount | Equivalents |

| 2-Nitropropene | 87.08 | 10.0 | 0.87 g | 1.0 |

| Ethyl Isocyanoacetate | 113.11 | 10.0 | 1.13 g | 1.0 |

| DBU | 152.24 | 11.0 | 1.67 g | 1.1 |

| THF (Solvent) | - | - | 50 mL | - |

| Expected Product | Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | 181.22 | ~1.27 g | ~70% Yield |

Note: Yields are highly dependent on the purity of starting materials and precise reaction conditions.

Troubleshooting and Field Insights

-

Low Yield: The most common issue is the polymerization of the nitroalkene. Ensure it is freshly prepared and that the base is added slowly at a low temperature.

-

Incomplete Reaction: If the reaction stalls, a slight warming or the addition of a small amount of extra base may be required. However, be cautious as this can also promote side reactions.

-

Purification Challenges: The pyrrole product can be sensitive. Avoid prolonged exposure to strong acids. During chromatography, it is sometimes beneficial to add a small amount of triethylamine (~0.5%) to the eluent to prevent streaking on the silica gel.

-

Decarboxylation Issues: If the decarboxylation is sluggish, adding a small amount of a high-boiling solvent like quinoline with a trace of copper powder can facilitate the reaction, although this complicates purification.

Conclusion

The Barton-Zard synthesis is a robust and highly effective method for preparing 3,4-disubstituted pyrroles.[1] Its operational simplicity and the accessibility of its precursors make it an invaluable tool for synthetic chemists.[2] By understanding the underlying mechanism and carefully controlling the experimental parameters as outlined in this guide, researchers can reliably access 3,4-dimethyl-1H-pyrrole and its derivatives, paving the way for further investigation in medicinal chemistry and materials science.

References

- A Technical Guide to the Synthesis of Ethyl Isocyanoacet

- The Barton-Zard Synthesis: A Comprehensive Guide to 3,4-Disubstituted Pyrroles. Benchchem.

- Barton-Zard Pyrrole Synthesis. ALL ABOUT CHEMISTRY.

- Barton-Zard Reaction. SynArchive.

- Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines. Organic & Biomolecular Chemistry (RSC Publishing).

- Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes.

- Barton–Zard reaction. Wikipedia.

- Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacet

- 2-nitropropene. Organic Syntheses Procedure.

- An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applic

Sources

An In-depth Technical Guide to the Paal-Knorr Synthesis for Substituted Pyrroles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of a Classic Transformation

First reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis remains a cornerstone reaction in heterocyclic chemistry.[1][2][3] This condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine provides a direct and efficient pathway to substituted pyrroles.[4][5] The pyrrole scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, natural products, and functional materials.[6][7][8] The enduring appeal of the Paal-Knorr synthesis lies in its operational simplicity, generally high yields, and the ready availability of the requisite starting materials.[6][9]

This guide offers a comprehensive exploration of the Paal-Knorr synthesis, delving into its mechanistic underpinnings, modern advancements that have broadened its scope, detailed experimental protocols, and a comparative analysis of various synthetic strategies to inform experimental design.

Core Concepts and Mechanistic Insights

The Paal-Knorr pyrrole synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions.[2][4] The addition of a weak acid, such as acetic acid, can accelerate the reaction.[4] However, strongly acidic conditions (pH < 3) may favor the formation of furan byproducts.[4][10]

The established mechanism, elucidated in detail by V. Amarnath and his colleagues in the 1990s, proceeds through the following key steps[1][4][11]:

-

Hemiaminal Formation: The synthesis initiates with the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, leading to the formation of a hemiaminal intermediate.[6][12]

-

Intramolecular Cyclization: This is often the rate-determining step, where the nitrogen atom of the hemiaminal attacks the second carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative.[6][9][13]

-

Dehydration: The cyclic intermediate then undergoes dehydration, eliminating two molecules of water to yield the final aromatic pyrrole ring.[1][12]

Computational studies using density functional theory (DFT) have further supported the hemiaminal cyclization pathway as the preferred route over an alternative enamine cyclization mechanism.[9][12]

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. rgmcet.edu.in [rgmcet.edu.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. journal.uctm.edu [journal.uctm.edu]

- 12. researchgate.net [researchgate.net]

- 13. alfa-chemistry.com [alfa-chemistry.com]

Multicomponent methodologies for 3,4-dimethyl-1H-pyrrole synthesis

An In-Depth Technical Guide to Multicomponent Methodologies for the Synthesis of 3,4-Dimethyl-1H-Pyrrole

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the 3,4-Dimethyl-1H-Pyrrole Core

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products and pharmacologically active compounds.[1][2] Its presence in vital biomolecules such as heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems.[1][2] Within this class, the 3,4-dimethyl-1H-pyrrole scaffold presents a unique structural motif. The specific substitution pattern of the methyl groups significantly influences the molecule's interaction with biological targets, making it a valuable building block in medicinal chemistry and drug discovery.[3][4][5] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antineoplastic properties.[6]

Traditionally, the synthesis of substituted pyrroles has involved multi-step procedures often plagued by harsh reaction conditions and the generation of significant waste. Modern synthetic chemistry, however, increasingly favors methodologies that are both efficient and environmentally benign. Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation to form a complex product, have emerged as a powerful strategy.[7][8] MCRs are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity, making them ideal for the construction of valuable heterocyclic frameworks like 3,4-dimethyl-1H-pyrrole.[2][9] This guide provides a detailed exploration of the principal multicomponent methodologies for synthesizing this important scaffold, grounded in mechanistic understanding and practical application.

The Paal-Knorr Synthesis: A Foundational Approach

The Paal-Knorr synthesis, first reported in 1884, remains one of the most direct and widely utilized methods for constructing pyrrole rings.[10][11] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic catalysis.[10][12] For the specific synthesis of 3,4-dimethyl-1H-pyrrole, the required precursor is 3,4-dimethylhexane-2,5-dione.

Mechanistic Insights

The reaction mechanism proceeds through a series of well-elucidated steps. The process is initiated by the acid-catalyzed protonation of one carbonyl group, which activates it for nucleophilic attack by the amine. This is followed by a second intramolecular cyclization and subsequent dehydration steps to yield the aromatic pyrrole ring.

-

Initial Attack and Hemiaminal Formation: The primary amine performs a nucleophilic attack on one of the protonated carbonyl carbons of the 1,4-dione, forming a hemiaminal intermediate.[10]

-

Intramolecular Cyclization: The nitrogen then attacks the second carbonyl group in an intramolecular fashion. This ring-closing step is the rate-determining step of the reaction.[13]

-

Dehydration and Aromatization: The resulting 2,5-dihydroxytetrahydropyrrole derivative undergoes two successive dehydration steps, eliminating two molecules of water to form the stable, aromatic pyrrole ring.[10][11]

Caption: Mechanism of the Paal-Knorr synthesis.

Experimental Protocol: Heterogeneous Catalysis with Alumina

Modern variations of the Paal-Knorr synthesis often employ solid acid catalysts to improve sustainability by simplifying workup and enabling catalyst reuse.[14]

Materials:

-

3,4-Dimethylhexane-2,5-dione (1 mmol)

-

Primary amine (e.g., aniline) (1 mmol)

-

CATAPAL 200 (Boehmite alumina) (40 mg)

Procedure:

-

Combine 3,4-dimethylhexane-2,5-dione (1 mmol), the primary amine (1 mmol), and CATAPAL 200 (40 mg) in a reaction vessel.[14]

-

Stir the mixture at 60 °C for approximately 45 minutes under solvent-free conditions.[14]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, extract the product with ethyl acetate (2 x 5 mL).[14]

-

Separate the catalyst by centrifugation and filtration. The catalyst can be washed, dried, and reused.[14][15]

-

Purify the product by flash column chromatography using a mixture of n-hexane/ethyl acetate as the eluent.[14]

Data Summary: Paal-Knorr Synthesis Conditions

| Catalyst | Amine Substrate | Conditions | Time | Yield (%) | Reference |

| CATAPAL 200 | Aniline | 60 °C, Solvent-free | 45 min | 97 | [14] |

| Scandium triflate (Sc(OTf)₃) | Various amines | RT, Solvent-free | 5-30 min | 90-98 | [15] |

| MIL-53(Al) (MOF) | Aniline | Sonication, Solvent-free | 15 min | 95 | [15] |

| Silica sulfuric acid | Various amines | RT, Solvent-free | 3 min | 98 | [11] |

The Hantzsch Pyrrole Synthesis: A Versatile Three-Component Reaction

The Hantzsch synthesis is another classic MCR that provides access to a wide range of substituted pyrroles.[8][16] The reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[16] While achieving the specific 3,4-dimethyl substitution pattern requires carefully selected starting materials, the methodology's versatility makes it a cornerstone of pyrrole synthesis.

Mechanistic Insights

The Hantzsch mechanism is a sequential process involving enamine formation, nucleophilic substitution, and cyclizing condensation.

-

Enamine Formation: The primary amine condenses with the β-ketoester to form a stable enamine intermediate.[16]

-

Nucleophilic Attack: The enamine then acts as a nucleophile, attacking the α-haloketone. There are two proposed pathways: attack at the carbonyl carbon followed by dehydration, or direct SN2 attack at the α-carbon, displacing the halide.[16]

-

Cyclization and Aromatization: The resulting intermediate undergoes an intramolecular condensation, where the amino group attacks the remaining carbonyl. Subsequent dehydration leads to the formation of the aromatic pyrrole product.[16]

Caption: General workflow for the Hantzsch pyrrole synthesis.

Experimental Protocol: Solid-Phase Hantzsch Synthesis

The Hantzsch reaction can be adapted for solid-phase synthesis, which is particularly useful for creating libraries of compounds for drug discovery.[17]

Materials:

-

Polystyrene Rink amide resin

-

Diketene (for acetoacetylation)

-

Primary amine (e.g., phenethylamine)

-

α-Bromoketone (e.g., 2-bromo-3-pentanone)

-

Cleavage cocktail (e.g., 20% trifluoroacetic acid in dichloromethane)

Procedure:

-

Resin Functionalization: Acetoacetylate the Rink amide resin.

-

Enamine Formation: Treat the functionalized resin with a primary amine to form the polymer-bound enaminone.[17]

-

Hantzsch Reaction: Add the desired α-bromoketone to the resin and allow the reaction to proceed.[17]

-

Cleavage: After the reaction is complete, wash the resin thoroughly. Cleave the pyrrole product from the solid support using a 20% TFA solution in DCM.[17]

-

Isolation: Evaporate the solvent to yield the pyrrole-3-carboxamide product in high purity.

Data Summary: Hantzsch Synthesis Conditions

| Catalyst | Reactants | Conditions | Key Feature | Reference |

| None (Solid-phase) | Polymer-bound enaminone, α-bromoketone | DCM | High purity products | [17] |

| Alum (AlK(SO₄)₂·12H₂O) | Primary amines, 2,4-pentanedione, 3-(bromoacetyl)-coumarin | Aqueous medium | Eco-friendly catalyst | [18] |

| β-cyclodextrin | Various | Aqueous medium | Supramolecular catalysis | [2] |

The Van Leusen Pyrrole Synthesis: A [3+2] Cycloaddition Strategy

The Van Leusen reaction is a powerful method for synthesizing 3,4-disubstituted pyrroles via a formal [3+2] cycloaddition.[19][20] The key reagent is p-toluenesulfonylmethyl isocyanide (TosMIC), which acts as a three-atom synthon.[19] The other component is a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile.[19]

Mechanistic Insights

This reaction relies on the unique reactivity of the TosMIC reagent under basic conditions.

-

Anion Formation: A base (e.g., NaH, t-BuOK) abstracts the acidic proton from the carbon between the isocyanide and sulfonyl groups of TosMIC, forming a stabilized carbanion.[19]

-

Michael Addition: The TosMIC anion performs a Michael-type conjugate addition to the electron-deficient alkene.

-

Intramolecular Cyclization: The newly formed enolate attacks the isocyanide carbon in a 5-exo-trig cyclization.

-

Elimination and Tautomerization: The resulting five-membered ring intermediate eliminates the tosyl group (a good leaving group). Subsequent tautomerization yields the aromatic 1H-pyrrole.[19]

Caption: Key steps in the Van Leusen pyrrole synthesis.

Experimental Protocol: Mechanochemical Van Leusen Synthesis

Mechanochemistry (ball-milling) offers a solvent-free, environmentally friendly alternative to traditional solution-phase synthesis.[21][22]

Materials:

-

Michael acceptor (e.g., chalcone derivative) (1 mmol)

-

TosMIC (1 mmol)

-

Base (e.g., K₂CO₃) (2 equiv.)

-

Milling jar and balls (e.g., stainless steel)

Procedure:

-

Place the Michael acceptor, TosMIC, and potassium carbonate into a milling jar with stainless steel balls.[21]

-

Mill the mixture at a specified frequency (e.g., 30 Hz) for 60-90 minutes.

-

Monitor the reaction by TLC after extracting a small sample with an appropriate solvent.

-

Upon completion, add water and ethyl acetate to the milling jar.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[21]

Data Summary: Van Leusen Synthesis Conditions

| Base | Solvent/Condition | Substrate | Time | Yield (%) | Reference |

| NaH | DMSO/Et₂O | Heteroaryl chalcones | - | 70-80 | [20] |

| K₂CO₃ | Mechanochemical (Ball Mill) | Various α,β-unsaturated ketones | 60-90 min | 60-99 | [21] |

| NaH | THF | Cinnamoylketene dithioacetal | - | 70-97 | [19] |

Conclusion and Future Outlook

Multicomponent methodologies provide powerful and efficient pathways for the synthesis of the 3,4-dimethyl-1H-pyrrole core, a scaffold of significant interest in pharmaceutical and materials science. The Paal-Knorr, Hantzsch, and Van Leusen syntheses represent foundational strategies that are continually being refined to meet the demands of modern chemistry. The ongoing evolution of these methods, driven by the principles of green chemistry, incorporates the use of heterogeneous catalysts, solvent-free conditions, and alternative energy sources like microwave and ultrasound irradiation.[7][11] These advancements not only enhance synthetic efficiency but also minimize environmental impact. For researchers and drug development professionals, a deep understanding of these multicomponent strategies is crucial for the rapid and sustainable generation of novel pyrrole-based molecules with therapeutic potential.

References

- A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry.

- An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applic

- Recent Advances in the Synthesis of Pyrroles. SciSpace.

- An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applic

- An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applic

- Recent advances in the synthesis of pyrroles by multicomponent reactions. RSC Publishing.

- Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. NIH.

- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.

- Paal-Knorr Synthesis. Alfa Chemistry.

- Recent advances in the synthesis of pyrroles via multicomponent reactions using arylglyoxals. Semantic Scholar.

- Recent advances in the synthesis of pyrroles by multicomponent reactions. RSC Publishing.

- Synthesis of 3-Aroyl-4-heteroarylpyrrole Deriv

- Paal–Knorr synthesis. Wikipedia.

- An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applic

- Pyrrole synthesis. Organic Chemistry Portal.

- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.

- Hantzsch pyrrole synthesis. Wikipedia.

- The Hantzsch pyrrole synthesis.

- Hantzsch Pyrrole Synthesis – Knowledge and References. Taylor & Francis.

- Synthesis and michael reaction of 3,4‐dimethylpyrrole. Scite.ai.

- Synthesis of 3,4-dimethyl-1 H -pyrrole. (I) 2,3-dimethyl-1,3-...

- A Head-to-Head Comparison of Catalysts for Dimethylpyrrole Synthesis. Benchchem.

- Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. The Journal of Organic Chemistry.

- Hantzsch pyrrole synthesis on solid support. PubMed.

- The Hantzsch Pyrrole Synthesis. Scribd.

- Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol.

- Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine deriv

- Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI.

- Multicomponent reactions for the synthesis of pyrroles.

- A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry.

- Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflamm

- Reaction scheme for the van Leusen pyrrole synthesis in mechanochemical conditions.

- 3,4-dymethylpyrrole synthesis?

Sources

- 1. scitechnol.com [scitechnol.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. benthamscience.com [benthamscience.com]

- 6. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4- d ]pyrimidine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07078F [pubs.rsc.org]

- 7. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]

- 8. orientjchem.org [orientjchem.org]

- 9. Recent advances in the synthesis of pyrroles by multicomponent reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 11. rgmcet.edu.in [rgmcet.edu.in]

- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 17. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent advances in the synthesis of pyrroles by multicomponent reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

A Researcher's Guide to the Reactivity and Application of the 3,4-Dimethyl-1H-Pyrrole Core

An in-depth technical guide by a Senior Application Scientist.

Introduction: The Strategic Value of the 3,4-Dimethyl-1H-Pyrrole Scaffold

The pyrrole ring is a quintessential heterocyclic scaffold, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Its unique electronic properties and versatile reactivity have made it a cornerstone in the fields of medicinal chemistry and materials science. This guide focuses on a particularly valuable derivative: 3,4-dimethyl-1H-pyrrole. The strategic placement of methyl groups at the 3 and 4 positions (the β-positions) has profound implications for its chemical behavior. By sterically and electronically deactivating these sites, the methyl substituents channel the ring's reactivity towards the more electron-rich and accessible α-positions (2 and 5). This predictable regioselectivity makes 3,4-dimethyl-1H-pyrrole an exceptional building block for creating complex molecules with precisely controlled architectures, a critical advantage in the rational design of novel therapeutics and functional materials.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the core reactivity of the 3,4-dimethyl-1H-pyrrole ring, grounded in mechanistic principles and supported by field-proven experimental protocols.

Electronic Structure and Regioselectivity: An Expert's Perspective

The reactivity of the 3,4-dimethyl-1H-pyrrole ring is fundamentally governed by its aromaticity and electron-rich nature. The nitrogen atom's lone pair of electrons participates in the π-system, creating a six-π-electron aromatic ring that is significantly more reactive towards electrophiles than benzene. The methyl groups at the 3 and 4 positions are electron-donating, further increasing the electron density of the ring and enhancing its nucleophilicity.

Crucially, this substitution pattern dictates the regioselectivity of electrophilic attack. Resonance analysis reveals that the negative charge in the pyrrole anion is preferentially localized at the α-carbons (positions 2 and 5). Consequently, electrophilic substitution occurs almost exclusively at these positions, as the resulting carbocation intermediate is better stabilized through resonance.[3][4] The blockage of the β-positions by the methyl groups further reinforces this inherent electronic preference.

Caption: Regioselectivity in 3,4-Dimethyl-1H-Pyrrole.

Key Synthetic Transformations: Protocols and Mechanistic Insights

The predictable reactivity of 3,4-dimethyl-1H-pyrrole makes it a versatile substrate for a variety of synthetic transformations. This section details key reactions, providing both the strategic rationale and practical, step-by-step protocols.

Electrophilic Aromatic Substitution: Functionalizing the Core

Strategic Imperative: The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl (-CHO) group onto the pyrrole ring, typically at the 2-position.[5][6][7] This aldehyde functionality is a critical synthetic handle, serving as a precursor for a wide array of subsequent transformations, including reductive amination, oxidation to a carboxylic acid, and olefination reactions.

Mechanistic Rationale: The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[7] This electrophilic species is then attacked by the electron-rich pyrrole ring. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the aldehyde.

Sources

- 1. researchgate.net [researchgate.net]

- 2. citedrive.com [citedrive.com]

- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 4. homework.study.com [homework.study.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

The Solubility Profile of 3,4-dimethyl-1H-pyrrole: A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyrrole scaffold stands as a cornerstone for innovation.[1][2] Its derivatives are integral to a multitude of pharmacologically active agents and advanced materials.[3][4][5] Among these, 3,4-dimethyl-1H-pyrrole (C₆H₉N) serves as a critical building block, with its specific substitution pattern influencing electronic properties, reactivity, and ultimately, its utility in complex molecular architectures.[5] A fundamental understanding of its solubility in common organic solvents is paramount for its effective application in synthesis, formulation, and biological screening.

This technical guide provides an in-depth exploration of the solubility characteristics of 3,4-dimethyl-1H-pyrrole. While quantitative solubility data for this specific compound is not extensively documented in publicly available literature, this guide offers a robust theoretical framework for predicting its solubility behavior. Furthermore, it presents detailed, field-proven experimental protocols to empower researchers to determine precise solubility parameters in their own laboratory settings.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules.[6] To understand the solubility of 3,4-dimethyl-1H-pyrrole, we must first dissect its molecular structure and the resulting intermolecular interactions.

Molecular Structure and Polarity:

3,4-dimethyl-1H-pyrrole is a five-membered aromatic heterocycle. The presence of the nitrogen atom introduces a dipole moment, making the molecule polar. However, the two methyl groups are electron-donating and contribute to the nonpolar character of the molecule. The N-H bond allows for hydrogen bond donation, a crucial factor in its interaction with protic solvents. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. This amphiphilic nature—possessing both polar and nonpolar regions—dictates a nuanced solubility profile across a spectrum of organic solvents.

Intermolecular Forces at Play:

The dissolution of 3,4-dimethyl-1H-pyrrole in a solvent is an energetic balance between breaking existing interactions and forming new ones. The primary intermolecular forces to consider are:

-

Van der Waals Forces (London Dispersion Forces): These are weak, transient forces present in all molecules and are the primary forces of attraction between nonpolar molecules. The hydrocarbon-like methyl groups of 3,4-dimethyl-1H-pyrrole will interact with nonpolar solvents primarily through these forces.[7][8]

-

Dipole-Dipole Interactions: As a polar molecule, 3,4-dimethyl-1H-pyrrole will engage in stronger dipole-dipole interactions with polar solvents.[7]

-

Hydrogen Bonding: The ability of the N-H group to act as a hydrogen bond donor is a significant contributor to its solubility in protic solvents like alcohols. The nitrogen's lone pair can also accept a hydrogen bond from a suitable donor.

The following diagram illustrates the key intermolecular forces that govern the solubility of 3,4-dimethyl-1H-pyrrole.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential | MDPI [mdpi.com]

- 3. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors [mdpi.com]

- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

A Comprehensive Technical Guide to 3,4-dimethyl-1H-pyrrole: Properties, Synthesis, and Applications

Executive Summary: 3,4-dimethyl-1H-pyrrole is a heterocyclic aromatic compound of significant interest in medicinal chemistry, drug development, and materials science. As a substituted pyrrole, its specific methylation pattern at the 3 and 4 positions sterically influences its reactivity and modulates its interaction with biological targets, making it a valuable building block for complex molecules.[1][2] This guide provides an in-depth analysis of its core molecular properties, details a field-proven synthetic protocol, outlines methods for its analytical characterization, and explores its diverse applications, particularly in the development of novel therapeutics and advanced polymers.

Core Molecular Profile

The fundamental properties of 3,4-dimethyl-1H-pyrrole are summarized below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | 3,4-dimethyl-1H-pyrrole | [3] |

| Chemical Formula | C₆H₉N | [3][4][5][6][7] |

| Molecular Weight | 95.145 g/mol | [4][7] |

| CAS Number | 822-51-5 | [3][4][5] |

| Appearance | Solid | [7] |

| Synonyms | 3,4-Dimethylpyrrole | [5][6] |

Significance in Research and Development

The utility of 3,4-dimethyl-1H-pyrrole stems from its presence in numerous pharmacologically active substances and its role as a versatile synthetic precursor.[1][8]

-

Drug Development: The 3,4-dimethylpyrrole scaffold is a key component in the synthesis of novel therapeutics. Its derivatives have shown potent anti-inflammatory and antifungal activities.[1][9] For instance, it serves as a starting material for pyrrolo[2,3-d]pyrimidine derivatives, which have demonstrated promising anti-inflammatory properties.[1] The specific substitution pattern is known to affect how the molecule interacts with biological targets, making it a unique and valuable compound in medicinal chemistry.[1][2] One supplier even categorizes it as a "Protein Degrader Building Block," highlighting its relevance in contemporary drug discovery.[4]

-

Natural Product Synthesis: This pyrrole is a crucial intermediate in the laboratory synthesis of complex natural products, including bile pigments like biliverdins and bilirubins.[1]

-

Materials Science: In the field of polymer chemistry, 3,4-dimethyl-1H-pyrrole is used as a monomer for creating substituted polypyrroles. These conducting polymers are explored for bioelectronic applications, including microactuators and biocompatible sensors, where blocking the beta-positions on the pyrrole ring can control the polymer's electrochemical and mechanical properties.[10]

Synthesis Methodology: An Efficient Two-Step Protocol

While various multicomponent reactions exist for pyrrole synthesis, an efficient and high-yield procedure reported by Ichimura et al. is particularly noteworthy for its elegant two-step approach.[1][10][11] This method avoids the difficult separations often associated with direct substitution on the pyrrole ring.[10]

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of 3,4-dimethyl-1H-pyrrole.

Experimental Protocol

Expert Rationale: This protocol leverages a [4+2] cycloaddition (Diels-Alder reaction) to precisely install the desired dimethyl substitution pattern. The dienophile is generated in situ from inexpensive starting materials (methyl carbamate and thionyl chloride), which is more efficient than isolating the often-unstable intermediate.[10]

Step 1: Synthesis of the Diels-Alder Cycloadduct [10]

-

In a three-necked flask equipped with a stirrer and a dropping funnel under an inert atmosphere (N₂), dissolve methyl carbamate and pyridine in a suitable anhydrous solvent (e.g., dichloromethane).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled solution. The formation of the reactive dienophile, sulfinylcarbamic acid methyl ester, occurs in situ.

-

After the addition is complete, add 2,3-dimethylbutadiene to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours until TLC or GC-MS analysis indicates the consumption of the starting materials.

-

Perform an aqueous workup to remove salts and purify the resulting cycloadduct intermediate, typically by column chromatography.

Step 2: Formation of 3,4-dimethyl-1H-pyrrole [10]

-

Dissolve the purified cycloadduct from Step 1 in a suitable solvent like ethanol.

-

Add a base (e.g., sodium ethoxide or sodium hydroxide) to the solution.

-

Heat the mixture to reflux and monitor the reaction progress. The base facilitates a rearrangement and elimination sequence to form the aromatic pyrrole ring.

-

Upon completion, cool the reaction, neutralize, and extract the product into an organic solvent.

-

Purify the crude product by vacuum distillation or recrystallization to yield pure 3,4-dimethyl-1H-pyrrole.

Spectroscopic and Analytical Characterization

Validation of the synthesis and confirmation of the product's identity and purity are achieved through standard spectroscopic techniques. The symmetrical nature of 3,4-dimethyl-1H-pyrrole leads to a relatively simple spectrum.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals:

-

A broad singlet in the region of δ 7.5-8.5 ppm corresponding to the N-H proton.

-

A singlet around δ 6.5-7.0 ppm for the two equivalent vinylic protons at the C2 and C5 positions.

-

A singlet around δ 2.0-2.2 ppm integrating to six protons, representing the two equivalent methyl groups at C3 and C4.

-

Spectral data for 3,4-dimethyl-1H-pyrrole is publicly available for comparison.[12]

-

-

¹³C NMR Spectroscopy: The carbon spectrum will display three signals for the pyrrole ring system:

-

One signal for the two equivalent α-carbons (C2, C5).

-

One signal for the two equivalent β-carbons (C3, C4).

-

One signal for the two equivalent methyl group carbons.

-

-

Infrared (IR) Spectroscopy: Key vibrational frequencies include:

-

A sharp N-H stretch around 3300-3400 cm⁻¹.

-

C-H stretching vibrations for the aromatic and methyl groups just below 3000 cm⁻¹.

-

C=C stretching absorptions characteristic of the aromatic ring in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion (M⁺) peak at an m/z value corresponding to its molecular weight (approx. 95.14).

References

- An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applic

- 3, 4-dimethyl-1H-pyrrole, min 97%, 1 gram. Fisher Scientific.

- 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid | C7H9NO2 | CID 587210. PubChem.

- 3,4-DIMETHYLPYRROLE | 822-51-5. ChemicalBook.

- 3,4-Dimethylpyrrole 97% | CAS: 822-51-5. AChemBlock.

- An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applic

- 3,4-Dimethyl-1H-pyrrole, 95% Purity, C6H9N, 1 gram. CP Lab Safety.

- Synthesis of 3,4-dimethyl-1 H -pyrrole. (I) 2,3-dimethyl-1,3-...

- oa An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applic

- 3,4-Dimethylpyrrole. CymitQuimica.

- 3,4-DIMETHYLPYRROLE(822-51-5) 1H NMR spectrum. ChemicalBook.

- An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applications.

- Facile Syntheses and Molecular-Docking of Novel Substituted 3,4-Dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide Analogues with Antimicrobial and Antifungal Properties. MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. citedrive.com [citedrive.com]

- 3. 3,4-Dimethylpyrrole 97% | CAS: 822-51-5 | AChemBlock [achemblock.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 3,4-DIMETHYLPYRROLE | 822-51-5 [chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 3,4-Dimethylpyrrole | CymitQuimica [cymitquimica.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. benthamscience.com [benthamscience.com]

- 12. 3,4-DIMETHYLPYRROLE(822-51-5) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Synergy of Experimental and Computational NMR: The Case of 3,4-dimethyl-1H-pyrrole

Abstract

This in-depth technical guide explores the powerful synergy between experimental and computational Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of organic molecules, using 3,4-dimethyl-1H-pyrrole as a model compound. We provide a comprehensive walkthrough of both the experimental data acquisition and the theoretical prediction of ¹H and ¹³C NMR chemical shifts. A detailed, step-by-step protocol for Density Functional Theory (DFT) calculations is presented, followed by a critical comparison of the predicted and experimental data. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage computational chemistry to complement and validate experimental NMR findings, thereby increasing confidence in structural assignments.

Introduction: The Evolving Landscape of Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the determination of molecular structure in solution. The chemical shifts of atomic nuclei provide a sensitive probe of the local electronic environment, offering a detailed fingerprint of the molecule's connectivity and conformation. However, the interpretation of complex NMR spectra can be challenging, particularly for novel compounds or in cases of spectral overlap.

In recent years, the advent of robust computational methods, particularly Density Functional Theory (DFT), has revolutionized the field of structural elucidation.[1] The ability to accurately predict NMR chemical shifts in silico provides a powerful means of validating experimental data and resolving structural ambiguities. This guide will demonstrate the practical application of this synergistic approach, focusing on the heterocyclic compound 3,4-dimethyl-1H-pyrrole.

Experimental Determination of NMR Shifts

The foundation of any comparative study lies in high-quality experimental data. The following section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for 3,4-dimethyl-1H-pyrrole.

Experimental Protocol: NMR Spectroscopy

A meticulous experimental setup is crucial for obtaining reliable NMR data.